{4-[3-(CYCLOPROPYLAMINO)-4-NITROPHENYL]PIPERAZINO}(2-THIENYL)METHANONE
Overview
Description
{4-[3-(CYCLOPROPYLAMINO)-4-NITROPHENYL]PIPERAZINO}(2-THIENYL)METHANONE is a complex organic compound with a unique structure that includes a cyclopropylamino group, a nitrophenyl group, a piperazine ring, and a thienylmethanone moiety
Preparation Methods
The synthesis of {4-[3-(CYCLOPROPYLAMINO)-4-NITROPHENYL]PIPERAZINO}(2-THIENYL)METHANONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cyclopropylamino Group: This step involves the reaction of cyclopropylamine with a suitable precursor to introduce the cyclopropylamino group.
Nitration of the Phenyl Ring: The phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Formation of the Piperazine Ring: The piperazine ring is formed through a cyclization reaction involving appropriate precursors.
Coupling with Thienylmethanone: The final step involves coupling the piperazine derivative with thienylmethanone under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Chemical Reactions Analysis
{4-[3-(CYCLOPROPYLAMINO)-4-NITROPHENYL]PIPERAZINO}(2-THIENYL)METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of an amino derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, using reagents like sodium methoxide.
Scientific Research Applications
{4-[3-(CYCLOPROPYLAMINO)-4-NITROPHENYL]PIPERAZINO}(2-THIENYL)METHANONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.
Materials Science: It is explored for use in the development of advanced materials, including polymers and nanomaterials, due to its interesting chemical properties.
Biological Research: The compound is used in biological studies to understand its interactions with various biomolecules and its potential effects on biological systems.
Mechanism of Action
The mechanism of action of {4-[3-(CYCLOPROPYLAMINO)-4-NITROPHENYL]PIPERAZINO}(2-THIENYL)METHANONE involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets involved are subjects of ongoing research .
Comparison with Similar Compounds
{4-[3-(CYCLOPROPYLAMINO)-4-NITROPHENYL]PIPERAZINO}(2-THIENYL)METHANONE can be compared with similar compounds such as:
{4-(Cyclohexylcarbonyl)piperazino}(2-thienyl)methanone:
{4-(1H-indol-4-yl)piperazino}(2-thienyl)methanone: This compound contains an indolyl group, which imparts different biological activities compared to the cyclopropylamino derivative.
(4-Aminophenyl)(2-thienyl)methanone:
Conclusion
This compound is a compound of significant interest due to its unique structure and potential applications in various scientific fields. Its synthesis, chemical reactions, and applications continue to be areas of active research, contributing to the advancement of knowledge in chemistry and related disciplines.
Properties
IUPAC Name |
[4-[3-(cyclopropylamino)-4-nitrophenyl]piperazin-1-yl]-thiophen-2-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c23-18(17-2-1-11-26-17)21-9-7-20(8-10-21)14-5-6-16(22(24)25)15(12-14)19-13-3-4-13/h1-2,5-6,11-13,19H,3-4,7-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCAHWSIHZFUGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(C=CC(=C2)N3CCN(CC3)C(=O)C4=CC=CS4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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